Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate
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Overview
Description
L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester (9ci) is a synthetic compound with a complex structure. It is derived from L-glutamic acid and features a quinazoline moiety, which is known for its biological activity. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with L-glutamic acid and 2,4-diamino-5-methyl-6-quinazoline.
Formation of Intermediate: The quinazoline derivative is reacted with a benzoyl chloride derivative to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with L-glutamic acid under specific conditions to form the desired product.
Esterification: The final step involves esterification to convert the carboxylic acid groups into diethyl esters.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, and the process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline moiety to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted benzoyl derivatives.
Scientific Research Applications
L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can reduce the proliferation of rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- L-glutamic acid,n-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, 1,5-diethyl ester
- L-glutamic acid,n-[4-[[(2,4-diamino-5-chloro-6-quinazolinyl)methyl]amino]benzoyl]-, diethyl ester
Uniqueness
L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester is unique due to the presence of the 5-methyl group on the quinazoline ring, which can influence its biological activity and specificity towards certain enzymes. This structural difference can result in varying degrees of potency and selectivity compared to similar compounds.
Properties
CAS No. |
24205-32-1 |
---|---|
Molecular Formula |
C26H32N6O5 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C26H32N6O5/c1-4-36-21(33)13-12-20(25(35)37-5-2)30-24(34)16-6-9-18(10-7-16)29-14-17-8-11-19-22(15(17)3)23(27)32-26(28)31-19/h6-11,20,29H,4-5,12-14H2,1-3H3,(H,30,34)(H4,27,28,31,32) |
InChI Key |
FIITZYADNJQCEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)C |
Origin of Product |
United States |
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